Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 730949-83-4
VCID: VC5560239
InChI: InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3
SMILES: CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])N
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate

CAS No.: 730949-83-4

Cat. No.: VC5560239

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate - 730949-83-4

Specification

CAS No. 730949-83-4
Molecular Formula C13H12N2O4S
Molecular Weight 292.31
IUPAC Name ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3
Standard InChI Key LLXALUHICJMTIE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])N

Introduction

Structural Characteristics and Molecular Properties

Core Thiophene Scaffold and Substituent Configuration

The compound’s structure centers on a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:

  • 3-Amino group: Positioned at carbon 3, this primary amine (NH2-\text{NH}_2) participates in hydrogen bonding and serves as a site for further derivatization .

  • 5-(3-Nitrophenyl) group: A nitro-substituted phenyl ring attached to carbon 5 introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity .

  • 2-Ethoxycarbonyl group: The ester moiety at carbon 2 enhances solubility in organic solvents and contributes to interactions with hydrophobic protein pockets .

The spatial arrangement of these groups was confirmed via X-ray crystallography in analogous compounds, revealing a planar thiophene ring with substituents oriented orthogonally to minimize steric hindrance .

Table 1: Comparative Structural Features of Nitrophenyl-Thiophene Derivatives

Compound NameSubstituent at Position 5Molecular Weight (g/mol)Key Biological Activity
Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate3-Nitrophenyl292.31Tubulin inhibition, Anticancer
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate4-Nitrophenyl292.31Moderate antiproliferative activity
Ethyl 3-amino-5-phenylthiophene-2-carboxylatePhenyl247.31Reduced potency compared to nitro analogs

Spectroscopic and Computational Analysis

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 1520 cm1^{-1} (asymmetric NO2_2 stretch) confirm the presence of the ester and nitro groups .

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals at δ 1.35 (triplet, 3H, -CH2_2CH3_3), δ 4.30 (quartet, 2H, -OCH2_2), and δ 6.85–8.20 (multiplet, 4H, aromatic protons) align with the expected structure.

  • Molecular Modeling: Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, suggesting moderate polarity conducive to membrane permeability .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Biological Activities and Mechanism of Action

Antiproliferative Effects

In vitro assays against HeLa (cervical cancer) and CEM (leukemia) cell lines demonstrated potent activity, with IC50_{50} values of 140 nM and 160 nM, respectively . Comparatively, the 4-nitrophenyl analog showed reduced potency (IC50_{50}: 320 nM), highlighting the importance of nitro-group positioning .

Table 2: Antiproliferative Activity of Select Thiophene Derivatives

CompoundHeLa IC50_{50} (nM)CEM IC50_{50} (nM)Tubulin Inhibition IC50_{50} (μM)
Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate1401601.2
Combretastatin A-4 (CA-4)571.1
Ethyl 3-amino-5-phenylthiophene-2-carboxylate4505203.8

Tubulin Polymerization Inhibition

The compound inhibits tubulin polymerization by binding to the colchicine site, as evidenced by:

  • Competitive Binding Assays: Displacement of 3H^3\text{H}-colchicine with a Ki_i of 0.9 μM .

  • Molecular Docking: The nitro group forms a π-stacking interaction with βTyr224, while the ethoxycarbonyl group hydrogen-bonds to βAla250 .

Applications in Drug Discovery and Beyond

Anticancer Drug Development

The compound’s dual mechanism—tubulin inhibition and apoptosis induction—positions it as a lead for combretastatin analogs . Hybrid derivatives combining this scaffold with kinase inhibitors are under investigation.

Material Science Applications

Conjugated polymers incorporating this thiophene derivative exhibit nonlinear optical properties, with a second-harmonic generation (SHG) coefficient of 15 pm/V, suggesting utility in photonic devices.

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